molecular formula C13H15NO3 B1312471 Methyl 2-butyl-1,3-benzoxazole-6-carboxylate CAS No. 900019-83-2

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate

Cat. No. B1312471
M. Wt: 233.26 g/mol
InChI Key: GIQTXUQSKWOABP-UHFFFAOYSA-N
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Description

“Methyl 2-butyl-1,3-benzoxazole-6-carboxylate” is a chemical compound . It is synthesized from 1,1,1-Trimethoxypentane and Methyl 4-amino-3-hydroxybenzoate .


Synthesis Analysis

The synthesis of “Methyl 2-butyl-1,3-benzoxazole-6-carboxylate” involves the use of 1,1,1-Trimethoxypentane and Methyl 4-amino-3-hydroxybenzoate . More detailed information about the synthesis process was not found in the search results.

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .
  • Medicinal Chemistry

    • Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .
    • They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
  • Antimicrobial Activity

    • A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities .
    • The synthesized benzoxazole compounds were screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
  • Anticancer Activity

    • Benzoxazole derivatives were also checked for their in vitro anticancer activities .
    • Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
    • Some compounds had best anticancer activity in comparison to 5-fluorouracil .
  • Food and Beverage Industry

    • Benzoxazole derivatives, such as 2-Methylbenzoxazole, have been used in the food and beverage industry .
    • They can provide tobacco, rice vanilla, nut nuances for pecan, almond and pistachio, cherry, coffee flavors .
  • Synthesis of Other Organic Compounds

    • Benzoxazole derivatives have been used in the synthesis of other organic compounds .
    • For example, 2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes .
  • Chemical Synthesis

    • “Methyl 2-butyl-1,3-benzoxazole-6-carboxylate” is a chemical compound that can be used in the synthesis of other organic compounds .
    • It can be used as a starting material for different mechanistic approaches in drug discovery .
  • Pharmaceutical Industry

    • Benzoxazole derivatives, including “Methyl 2-butyl-1,3-benzoxazole-6-carboxylate”, can be used in the pharmaceutical industry .
    • They have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
  • Electrophosphorescent Emitter in OLEDs

    • Benzothiazole derivatives are also used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .
  • Food and Beverage Industry

    • Some benzoxazole derivatives, such as 2-Methylbenzoxazole, have been used in the food and beverage industry .
    • They can provide tobacco, rice vanilla, nut nuances for pecan, almond and pistachio, cherry, coffee flavors .
  • Synthesis of Dyes

    • 2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes .

properties

IUPAC Name

methyl 2-butyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-4-5-12-14-10-7-6-9(13(15)16-2)8-11(10)17-12/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQTXUQSKWOABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279466
Record name Methyl 2-butyl-6-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate

CAS RN

900019-83-2
Record name Methyl 2-butyl-6-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-butyl-6-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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